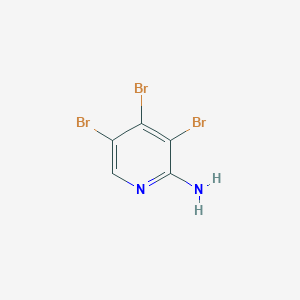

3,4,5-Tribromopyridin-2-amine

Description

Overview of Pyridine (B92270) Chemistry and Synthetic Utility

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. algoreducation.comwikipedia.org This substitution of a carbon-hydrogen unit with a nitrogen atom gives pyridine its characteristic properties. wikipedia.orgnih.gov The nitrogen atom's presence makes the pyridine ring electron-deficient compared to benzene. algoreducation.com Pyridine is a basic, colorless to slightly yellow, water-miscible liquid with a distinct, unpleasant fish-like odor. wikipedia.org

The chemistry of pyridine is rich and versatile, making it a cornerstone in organic synthesis. algoreducation.comnumberanalytics.com Its aromatic nature, resulting from a conjugated system of six π electrons, provides significant stability. algoreducation.com Pyridine and its derivatives are fundamental building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. algoreducation.comnumberanalytics.com In the pharmaceutical industry, the pyridine ring is a common feature in many drugs, such as antihistamines and anti-inflammatory agents. numberanalytics.comyoutube.com The agricultural sector utilizes pyridine derivatives as insecticides, herbicides, and fungicides. numberanalytics.comyoutube.com

Pyridine's synthetic utility stems from its ability to act as a base, a nucleophile, and a ligand in coordination chemistry. algoreducation.comyoutube.com As a base, it can deprotonate other molecules, and as a nucleophile, it participates in substitution reactions. youtube.com Its capacity to form complexes with transition metals is crucial in many catalytic processes. youtube.com The functionalization of pyridine derivatives can be achieved through various reactions, including electrophilic and nucleophilic substitutions and cross-coupling reactions, allowing for the introduction of diverse functional groups. numberanalytics.com

Significance of Polyhalogenated Pyridines in Organic Synthesis

Polyhalogenated pyridines, which are pyridine rings substituted with multiple halogen atoms, are of significant interest and utility in organic synthesis. rsc.org These compounds serve as versatile intermediates for creating more complex, functionalized pyridine derivatives. The presence of multiple halogen atoms, which can be the same or different, allows for site-selective reactions. rsc.orgnih.gov This selectivity is crucial for the controlled construction of target molecules.

The reactivity of the halogen substituents on the pyridine ring is influenced by their position relative to the nitrogen atom and each other. Generally, halogens at the C2 and C4 positions are more susceptible to nucleophilic substitution. nih.gov This differential reactivity enables chemists to perform sequential reactions, replacing one halogen at a time to build molecular complexity.

Polyhalogenated pyridines are key precursors in the synthesis of a variety of valuable compounds. They are used to create agrochemicals, pharmaceuticals, and materials with specific electronic or optical properties. wikipedia.orgrsc.org The ability to introduce different functional groups at specific positions on the pyridine ring through reactions like cross-coupling and amination makes polyhalogenated pyridines powerful tools for synthetic chemists. rsc.orgacs.org For instance, they can be used to generate a wide range of chloro-, bromo-, iodo-, and fluoropyridines, which have broad applications in organic synthesis. rsc.org

Contextualization of 3,4,5-Tribromopyridin-2-amine within Halogenated Aminopyridine Derivatives

3,4,5-Tribromopyridin-2-amine belongs to the class of halogenated aminopyridines, which are pyridine derivatives substituted with both halogen atoms and an amino group. These compounds are recognized for their significant biological properties and serve as important intermediates in the production of various derivatives with applications in medicinal science. researchgate.net

The structure of 3,4,5-Tribromopyridin-2-amine features a pyridine ring with three bromine atoms at the 3, 4, and 5 positions and an amino group at the 2-position. The presence and arrangement of these substituents—three bromine atoms and an amino group—confer specific chemical properties and reactivity to the molecule. The amino group is an activating group, influencing the electronic properties of the pyridine ring. smolecule.com

Halogenated aminopyridines are crucial in the development of therapeutic agents. researchgate.net Brominated 2-aminopyridines, in particular, have garnered considerable attention as useful building blocks for pharmaceuticals. acs.org The specific substitution pattern of 3,4,5-Tribromopyridin-2-amine makes it a valuable precursor for creating more complex molecules through reactions that target the bromine atoms or the amino group. For example, the bromine atoms can be replaced through various cross-coupling reactions, while the amino group can be involved in forming amides or other nitrogen-containing functionalities. mnstate.edu

Historical Development of Research on Brominated Aminopyridines

The study of pyridine and its derivatives has a long history, with the first major synthesis of pyridine derivatives being described in 1881. wikipedia.org Research into aminopyridines and their halogenated counterparts has evolved significantly over the decades. Early work focused on the fundamental synthesis and characterization of these compounds.

A notable early synthesis of brominated aminopyridines involved the direct bromination of 2-aminopyridine (B139424). This reaction, when carried out at room temperature, was found to produce a mixture of 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine (B40352). researchgate.net Further research explored high-temperature gas-phase bromination of 2-aminopyridine, which resulted in a more complex mixture of mono-, di-, and tribromo-aminopyridines, including 2-amino-3,5,6-tribromopyridine. researchgate.net

The reactivity of bromine atoms in brominated pyridines towards nucleophiles like ammonia (B1221849) has also been a subject of investigation to prepare brominated aminopyridines. researchgate.net In recent years, the focus has shifted towards developing more selective and efficient synthetic methods. This includes the use of metal-catalyzed cross-coupling reactions and base-promoted amination reactions to synthesize specific isomers of brominated aminopyridines with high yields and selectivity. acs.orgnih.gov The development of these modern synthetic methods has greatly expanded the accessibility and diversity of brominated aminopyridine derivatives available for various applications, particularly in drug discovery and materials science. nih.govmdpi.com

Interactive Data Tables

Below are interactive tables summarizing the properties of some of the chemical compounds mentioned in this article.

Table 1: Properties of Dibrominated Pyridinamine Isomers

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C at 760 mmHg) | Melting Point (°C) |

| 3,5-Dibromopyridin-2-amine | 35486-42-1 nih.gov | C5H4Br2N2 nih.gov | 253.9±35.0 chemsrc.com | 104-105 chemsrc.com |

| 3,5-Dibromo-4-pyridinamine | 84539-34-4 chemsrc.com | C5H4Br2N2 chemsrc.com | 292.9±35.0 chemsrc.com | 156-158 chemsrc.com |

Table 2: Physical Properties of Amines

| Amine Type | Physical State at Room Temperature (Lower Members) | Smell | Solubility in Water (Lower Members) | Boiling Point Trend |

| Primary Amines | Gas/Liquid byjus.com | Fishy byjus.com | Soluble byjus.com | Highest byjus.com |

| Secondary Amines | Gas/Liquid byjus.com | Fishy byjus.com | Soluble byjus.com | Intermediate byjus.com |

| Tertiary Amines | Gas/Liquid byjus.com | Fishy byjus.com | Soluble byjus.com | Lowest byjus.com |

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tribromopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLGNIDXTOEYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704813 | |

| Record name | 3,4,5-Tribromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856848-75-4 | |

| Record name | 3,4,5-Tribromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4,5 Tribromopyridin 2 Amine and Its Analogs

Direct Halogenation Strategies

Direct halogenation involves the stepwise introduction of bromine atoms onto the pyridin-2-amine backbone. This process is governed by the principles of electrophilic aromatic substitution, where the activating and directing effects of the amino group are paramount.

Regioselective Bromination of Pyridin-2-amine Precursors

The synthesis of brominated 2-aminopyridines begins with the parent molecule, 2-aminopyridine (B139424), which is highly activated towards electrophilic attack. The amino group is a strong ortho-, para-director, making the C3 and C5 positions the most susceptible to bromination.

In practice, the initial bromination of 2-aminopyridine in solution-phase reactions, for instance using bromine in acetic acid, predominantly yields 2-amino-5-bromopyridine (B118841). orgsyn.org If more than one equivalent of the brominating agent is used, or if reaction conditions are forced, over-bromination readily occurs to produce 2-amino-3,5-dibromopyridine (B40352) as a significant byproduct. orgsyn.orgijssst.infoheteroletters.org The control between mono- and di-substitution is a critical challenge, often dependent on the stoichiometry of the brominating agent and reaction time. For example, increasing the equivalents of bromine can shift the major product from the mono- to the di-substituted compound.

The formation of 2-amino-3,5-dibromopyridine is a common side reaction when synthesizing 2-amino-5-bromopyridine, and its separation is a key step in purifying the intended product. ijssst.infoheteroletters.org This inherent reactivity pattern establishes 2-amino-3,5-dibromopyridine as the direct precursor for any subsequent bromination aimed at producing a tribromo- derivative.

Table 1: Regioselective Bromination of 2-Aminopyridine in Solution

| Starting Material | Brominating Agent/Solvent | Major Product(s) | Typical Yield | Reference |

| 2-Aminopyridine | Br₂ in Acetic Acid | 2-Amino-5-bromopyridine | 62-67% | orgsyn.org |

| 2-Aminopyridine | Br₂ in Acetic Acid | 2-Amino-3,5-dibromopyridine (byproduct) | Not specified | orgsyn.org |

| 2-Aminopyridine | NBS in Acetone | 2-Amino-5-bromopyridine | ~95% | ijssst.info |

| 2-Aminopyridine | NBS in Acetonitrile | 2-Amino-5-bromopyridine (with 2-amino-3,5-dibromopyridine byproduct) | Not specified | heteroletters.org |

Optimization of Reaction Conditions for Tribromination

Achieving the target 3,4,5-tribrominated structure from 2-amino-3,5-dibromopyridine is a significant synthetic hurdle. The introduction of the third bromine atom at the C4 position is electronically disfavored. The C4 position is meta to the strongly activating amino group and adjacent to two bulky bromine atoms, creating steric hindrance.

A highly active brominating agent: Using a large excess of molecular bromine (Br₂) is a probable first step.

Harsh reaction media: The use of oleum (fuming sulfuric acid) or a strong Lewis acid catalyst could further enhance the electrophilicity of the bromine and promote substitution at the deactivated C4 position.

Elevated temperatures: Thermal energy would be necessary to overcome the high activation energy barrier for substitution at the sterically hindered and electronically unfavorable position.

The optimization process would involve careful balancing of these factors to drive the reaction to completion while minimizing potential decomposition or undesired side reactions.

Gas-Phase vs. Solution-Phase Bromination Mechanisms

The mechanism and outcome of the bromination of 2-aminopyridine differ dramatically between solution-phase and high-temperature gas-phase conditions.

Solution-Phase Bromination: At or near room temperature in polar solvents like acetic acid, the reaction proceeds via a classical electrophilic aromatic substitution mechanism. The amino group protonates or coordinates with the electrophile, and its powerful activating and directing effects lead to the selective formation of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine.

Gas-Phase Bromination: In contrast, when 2-aminopyridine vapor is reacted with bromine at high temperatures (e.g., 500°C), a violent reaction ensues, producing a complex mixture of brominated compounds. This process is believed to involve radical mechanisms rather than ionic intermediates. The high energy of the system allows for the homolytic cleavage of Br₂, and subsequent hydrogen abstraction and substitution can occur at positions not favored by electrophilic attack. The product distribution is far less selective and includes isomers such as 2-amino-3-bromo-, 2-amino-6-bromo-, various dibromo- derivatives (3,6- and 5,6-), and even a tribromo-compound identified as 2-amino-3,5,6-tribromopyridine. The formation of C6-substituted products is a strong indicator of a non-electrophilic pathway, as this position is typically unreactive in ionic substitutions on 2-aminopyridine.

Table 2: Comparison of Bromination Products in Different Phases

| Reaction Phase | Typical Conditions | Key Products | Presumed Mechanism | Reference |

| Solution-Phase | Br₂ in Acetic Acid, Room Temp. | 2-Amino-5-bromopyridine, 2-Amino-3,5-dibromopyridine | Electrophilic Aromatic Substitution | orgsyn.org |

| Gas-Phase | Br₂ vapor, N₂ dilution, 500°C | Complex mixture including 3-, 5-, 6-mono, 3,5-, 3,6-, 5,6-di, and 3,5,6-tribromo isomers | Free Radical Substitution |

Amination Pathways from Polybromopyridines

An alternative synthetic strategy involves constructing the target molecule by introducing the amino group onto a pre-existing polybromopyridine scaffold. This approach relies on nucleophilic aromatic substitution (SNAr), where an amine source displaces a halide on the electron-deficient pyridine (B92270) ring.

Nucleophilic Amination of Tribromopyridine Scaffolds

The logical precursor for this pathway would be a tetrabromopyridine, such as 2,3,4,5-tetrabromopyridine. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of multiple electron-withdrawing bromine atoms. This enhanced electrophilicity makes the ring susceptible to attack by nucleophiles.

The reaction would involve treating the polybromopyridine with a suitable nitrogen nucleophile, such as aqueous ammonia (B1221849) (NH₃·H₂O) or a protected amine equivalent. The mechanism proceeds through the addition of the nucleophile to the ring to form a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of a bromide ion. While direct amination can be challenging, copper-catalyzed methods have proven effective for the amination of various bromopyridines with aqueous ammonia, often under relatively mild conditions (e.g., 60-100°C). researchgate.net

Reactivity of Bromine Atoms in Polybromopyridines towards Amine Sources

The success of the nucleophilic amination strategy depends on the regioselective displacement of a specific bromine atom. In the pyridine ring, nucleophilic attack is strongly favored at the C2 and C4 positions. This is because the electronegative ring nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at these positions. Attack at the C3 or C5 positions does not allow for this delocalization onto the nitrogen, making the corresponding intermediate significantly less stable and the reaction much slower.

Therefore, in a molecule like 2,3,4,5-tetrabromopyridine, the bromine atoms at the C2 and C4 positions are the most labile towards nucleophilic displacement by an amine. The C2 position is generally considered the most reactive site. The bromine atoms at C3 and C5 would be comparatively unreactive under typical SNAr conditions. This pronounced difference in reactivity allows for a highly regioselective synthesis, where the amination of 2,3,4,5-tetrabromopyridine would be expected to yield 3,4,5-Tribromopyridin-2-amine with high selectivity.

Table 3: Relative Reactivity of Bromine Atoms in Polybromopyridines to Nucleophilic Attack

| Position on Pyridine Ring | Activation towards SNAr | Stability of Meisenheimer Intermediate | Expected Reactivity |

| C2 / C6 | High | High (Negative charge on Nitrogen) | Highest |

| C4 | High | High (Negative charge on Nitrogen) | High |

| C3 / C5 | Low | Low (No charge delocalization to N) | Very Low |

Transition Metal-Catalyzed Amination Approaches

Transition metal-catalyzed amination, particularly the Buchwald-Hartwig amination, stands as a powerful tool for the formation of carbon-nitrogen bonds. This reaction is instrumental in the synthesis of arylamines from aryl halides. While direct studies on the amination of 3,4,5-Tribromopyridin-2-amine are not extensively documented, the principles of Buchwald-Hartwig amination on related bromopyridine substrates provide significant insights. The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base to couple an amine with an aryl halide. For a polyhalogenated substrate like 3,4,5-Tribromopyridin-2-amine, selective amination would be a considerable challenge, with the reactivity of the bromine atoms being influenced by their electronic environment and steric hindrance. The presence of the amino group at the 2-position can also influence the reactivity of the adjacent bromine atom at the 3-position.

The choice of catalyst, ligand, and reaction conditions is crucial for controlling the selectivity and efficiency of the amination process. For instance, the use of bulky biarylphosphine ligands has been shown to be effective in the amination of various heterocyclic halides. The successful application of these methods to polybrominated pyridines would open avenues for the synthesis of a diverse range of substituted pyridin-2-amine derivatives.

Functionalization through Cross-Coupling Reactions of Bromopyridine Intermediates

The presence of multiple bromine atoms on the pyridine ring of 3,4,5-Tribromopyridin-2-amine and its precursors makes it an ideal scaffold for functionalization through various transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, leading to the construction of complex molecular frameworks.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling on Related Dibromo/Tribromo Pyridyl Precursors

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. The application of this reaction to tribromopyridine derivatives, such as the closely related 3,4,5-tribromo-2,6-dimethylpyridine, has been investigated, providing valuable information on the regioselectivity of the coupling process.

In a study involving the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids, a series of mono-, di-, and tri-arylated pyridine derivatives were obtained. nih.gov The order of substitution was found to be dependent on the reaction conditions and the stoichiometry of the boronic acid. nih.gov This highlights the potential for selective functionalization of the different bromine positions on the pyridine ring. The data from these studies can be extrapolated to predict the behavior of 3,4,5-Tribromopyridin-2-amine in similar reactions, where the electronic and steric effects of the amino group would play a significant role in directing the regioselectivity.

| Entry | Boronic Acid (Equivalents) | Product(s) | Yield (%) |

|---|---|---|---|

| 1 | 2-methoxyphenylboronic acid (1) | Monosubstituted, Disubstituted | - |

| 2 | 2-methoxyphenylboronic acid (2) | Disubstituted, Trisubstituted | - |

| 3 | 2-methoxyphenylboronic acid (3) | Trisubstituted | - |

This table is illustrative and based on findings from a study on 3,4,5-tribromo-2,6-dimethylpyridine, a close analog of the subject compound. nih.gov

Sonogashira Coupling and Other C-C Bond Forming Reactions

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that involves the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is highly efficient for the formation of carbon-carbon triple bonds. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes have demonstrated the feasibility of this transformation on aminobromopyridine scaffolds. nih.govresearchgate.netnih.gov The reaction typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, affording the corresponding 2-amino-3-alkynylpyridine derivatives in good to excellent yields. nih.govresearchgate.netnih.gov

For 3,4,5-Tribromopyridin-2-amine, Sonogashira coupling could potentially be employed to introduce alkynyl groups at the 3-, 4-, and 5-positions. The regioselectivity of the reaction would be a key aspect to control, likely influenced by the electronic and steric environment of each bromine atom. Other C-C bond-forming reactions, such as the Heck and Stille couplings, could also be envisioned for the functionalization of this tribrominated pyridine, further expanding the synthetic possibilities.

| Entry | Alkyne | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(CF3COO)2/PPh3/CuI | 2-Amino-3-(phenylethynyl)pyridine | 96 |

| 2 | 1-Hexyne | Pd(CF3COO)2/PPh3/CuI | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |

| 3 | 3-Phenyl-1-propyne | Pd(CF3COO)2/PPh3/CuI | 2-Amino-3-(3-phenylprop-1-yn-1-yl)pyridine | 92 |

This table presents data from a study on 2-amino-3-bromopyridines and is intended to be illustrative of the potential for Sonogashira coupling on related structures. nih.gov

Regioselectivity Control in Pyridine Cross-Coupling Reactions

Controlling the regioselectivity in the cross-coupling reactions of polyhalogenated pyridines is a paramount challenge and a key to their synthetic utility. The inherent electronic properties of the pyridine ring, where the positions ortho and para to the nitrogen atom are more electron-deficient, play a significant role in determining the site of reaction. For 2,4-dibromopyridine, cross-coupling reactions typically occur preferentially at the C2 position. nih.govwhiterose.ac.uk

In the case of 3,4,5-tribromo-2,6-dimethylpyridine, experimental evidence has shown that the substitution pattern can be controlled by varying the reaction conditions and the stoichiometry of the coupling partner. nih.gov The order of substitution in Suzuki-Miyaura coupling was observed to proceed in a specific sequence, allowing for the isolation of mono-, di-, and tri-substituted products. nih.gov This suggests that a combination of electronic and steric factors governs the reactivity of the different bromine atoms. For 3,4,5-Tribromopyridin-2-amine, the amino group at the C2 position would further modulate the electronic landscape of the pyridine ring, likely influencing the regiochemical outcome of cross-coupling reactions. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, would be essential to achieve selective functionalization at a desired position.

Multicomponent Reaction (MCR) Approaches to Functionalized Pyridin-2-amines

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.netmdpi.com These reactions are highly atom-economical and offer a convergent approach to the synthesis of diverse molecular scaffolds. Several MCRs have been developed for the synthesis of functionalized pyridine derivatives, including pyridin-2-amines. mdpi.comenamine.net

For instance, a one-pot, four-component reaction of an aldehyde, an active methylene compound, a ketone, and ammonium acetate can lead to the formation of highly substituted pyridines. enamine.net While these methods may not directly yield 3,4,5-Tribromopyridin-2-amine, they offer a versatile platform for the synthesis of a wide range of functionalized pyridin-2-amine analogs. By carefully selecting the starting materials, it is possible to introduce various substituents onto the pyridine ring in a controlled manner. This approach is particularly valuable for the rapid generation of libraries of compounds for screening purposes.

Strategic Utilization of 3,4,5-Tribromopyridin-2-amine as a Synthetic Intermediate

While specific examples of the use of 3,4,5-Tribromopyridin-2-amine as a synthetic intermediate are not extensively reported in the literature, its structure suggests significant potential as a versatile building block in organic synthesis. The presence of three modifiable bromine atoms and a nucleophilic amino group offers multiple handles for a variety of chemical transformations.

The strategic, sequential functionalization of the bromine atoms through the cross-coupling reactions discussed previously (Suzuki-Miyaura, Sonogashira, etc.) would allow for the controlled introduction of different substituents at the 3-, 4-, and 5-positions. This step-wise approach could lead to the synthesis of highly complex and unsymmetrically substituted pyridines, which are often challenging to prepare by other means.

Furthermore, the 2-amino group can be a site for further derivatization. It can undergo acylation, alkylation, or be used as a directing group in subsequent reactions. The amino group can also be transformed into other functional groups, such as a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents at the 2-position.

The combination of these functionalization strategies makes 3,4,5-Tribromopyridin-2-amine a potentially valuable scaffold for the synthesis of novel heterocyclic compounds with tailored properties for applications in medicinal chemistry, materials science, and catalysis. Its ability to serve as a platform for the generation of molecular diversity underscores its potential as a key intermediate in the synthesis of complex target molecules.

Mechanistic Investigations and Reactivity Profiles of 3,4,5 Tribromopyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, is inherently activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. stackexchange.comyoutube.com The nitrogen atom can effectively stabilize the negative charge in the anionic Meisenheimer intermediate, which is the rate-determining step of the reaction. stackexchange.comyoutube.com

| Position of Attack | Intermediate Stability | Rationale |

|---|---|---|

| C2 (ortho) | High | The negative charge in one resonance structure is located on the electronegative nitrogen atom, providing significant stabilization. stackexchange.comyoutube.com |

| C3 (meta) | Low | The negative charge is delocalized only onto other carbon atoms; no resonance structure places the charge on the nitrogen. stackexchange.com |

| C4 (para) | High | Similar to C2 attack, a key resonance contributor places the negative charge on the ring nitrogen, enhancing stability. stackexchange.comyoutube.com |

The three bromine atoms on the pyridine ring of 3,4,5-tribromopyridin-2-amine have a profound impact on its reactivity. As highly electronegative and electron-withdrawing substituents, they significantly decrease the electron density of the aromatic system. researchgate.net This effect greatly enhances the electrophilicity of the pyridine ring, making it exceptionally susceptible to attack by nucleophiles. The strong inductive withdrawal of electrons by the bromine atoms at positions C3, C4, and C5 further activates the ring for SNAr reactions, particularly by stabilizing the anionic intermediate formed upon nucleophilic attack. researchgate.net The bromine atom at the C4 position, being para to the ring nitrogen, is a potential leaving group in an SNAr reaction.

While the amino group is a powerful activator for electrophilic substitution, its role in SNAr is more nuanced. The amino group at the C2 position can influence reactivity through several mechanisms. One significant pathway involves the transformation of the amino group itself. Through diazotization, the -NH₂ group can be converted into a diazonium group (-N₂⁺), which is an excellent leaving group. chempedia.inforesearchgate.net The formation of this diazonium salt dramatically activates the C2 position for nucleophilic substitution. Furthermore, the transient formation of the diazonium ion can activate other positions on the ring towards nucleophilic attack, even leading to the displacement of other substituents, such as halides. researchgate.net Modification of the amino group, for instance by converting it to an N-oxide or another derivative, is a known strategy to activate the pyridine ring for nucleophilic substitution. gcwgandhinagar.comgoogle.comacs.org

Electrophilic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. gcwgandhinagar.comwikipedia.org The electronegativity of the ring nitrogen withdraws electron density, deactivating the ring towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions typically required for EAS, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge intensifies the electron-withdrawing effect, further deactivating the ring to a level comparable to that of nitrobenzene. wikipedia.orguoanbar.edu.iq

In 3,4,5-tribromopyridin-2-amine, the reactivity towards EAS is governed by competing substituent effects.

| Substituent | Position | Effect on EAS | Directing Influence |

|---|---|---|---|

| Amino (-NH₂) | C2 | Strongly Activating | Ortho, Para (directs to C3, C5) pearson.comsmolecule.com |

| Bromo (-Br) | C3, C4, C5 | Strongly Deactivating | Ortho, Para (but deactivating) researchgate.net |

| Ring Nitrogen | N1 | Strongly Deactivating | Meta (directs to C3, C5) wikipedia.orgpearson.com |

The powerful activating and ortho-, para-directing amino group at C2 would theoretically direct incoming electrophiles to positions C3 and C5. pearson.comsmolecule.com However, these positions are already occupied by bromine atoms. The only remaining position on the ring is C6. While the amino group would activate this position, the overwhelming deactivating influence of the three bromine atoms and the pyridine nitrogen itself makes any electrophilic substitution highly unlikely, even under harsh conditions. Kinetic studies on simpler 2-aminopyridines show that they react as the free base during bromination, but the electronic landscape of the tribrominated analogue is far less favorable for such reactions. rsc.org

Reactivity of the Amino Group: Derivatization and Functionalization

The exocyclic amino group at the C2 position is a key site for the functionalization of 3,4,5-tribromopyridin-2-amine, allowing for a variety of derivatization reactions.

The amino group of 3,4,5-tribromopyridin-2-amine can undergo reactions typical of primary aromatic amines, such as acylation and alkylation.

Acylation: Reaction with acylating agents like acetic anhydride (B1165640) or acyl chlorides is expected to occur selectively at the exocyclic amino nitrogen, yielding the corresponding N-acyl derivative (e.g., 2-acetylamino-3,4,5-tribromopyridine). publish.csiro.au Studies on simpler aminopyridines indicate that direct acetylation on the amino group is the predominant pathway for 2-aminopyridines. publish.csiro.au The steric hindrance from the adjacent bromine atom at C3 would further disfavor any competing acylation at the ring nitrogen. publish.csiro.au

Alkylation: While acylation favors the amino group, alkylation of aminopyridines with alkyl halides typically occurs at the more basic ring nitrogen, leading to the formation of quaternary pyridinium salts. gcwgandhinagar.compublish.csiro.au

| Reaction Type | Typical Reagent | Primary Reaction Site | Expected Product Structure |

|---|---|---|---|

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Exocyclic Amino Group (-NH₂) | N-(3,4,5-tribromopyridin-2-yl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | Ring Nitrogen (N1) | 2-Amino-3,4,5-tribromo-1-methylpyridinium iodide |

One of the most powerful transformations of the 2-amino group involves its conversion to a diazonium salt. Treatment of 3,4,5-tribromopyridin-2-amine with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) would yield the corresponding 3,4,5-tribromopyridine-2-diazonium salt. masterorganicchemistry.comorganic-chemistry.org

While diazonium salts of 2-aminopyridines can be unstable, they are highly valuable intermediates for Sandmeyer and related reactions, which replace the diazonium group with a wide range of substituents. chempedia.infowikipedia.org This provides a versatile route to synthesize a variety of 2-substituted-3,4,5-tribromopyridines. The reaction is typically mediated by copper(I) salts. wikipedia.orglibretexts.org

| Target Substituent | Reagent(s) | Reaction Name | Expected Product |

|---|---|---|---|

| -Cl | HCl, CuCl | Sandmeyer Reaction masterorganicchemistry.comlibretexts.org | 2-Chloro-3,4,5-tribromopyridine |

| -Br | HBr, CuBr | Sandmeyer Reaction masterorganicchemistry.comlibretexts.org | 2,3,4,5-Tetrabromopyridine |

| -CN | KCN, CuCN | Sandmeyer Reaction wikipedia.orglibretexts.org | 3,4,5-Tribromopyridine-2-carbonitrile |

| -OH | H₂O, H⁺, Heat | Hydrolysis wikipedia.org | 3,4,5-Tribromopyridin-2(1H)-one |

| -F | HBF₄, then Heat | Balz-Schiemann Reaction wikipedia.org | 2-Fluoro-3,4,5-tribromopyridine |

| -H | H₃PO₂ | Deamination libretexts.org | 2,3,4-Tribromopyridine |

Carrying out the diazotization in concentrated hydrohalic acids is a common method to produce the corresponding 2-halopyridines directly. chempedia.info These reactions underscore the utility of the 2-amino group as a synthetic handle for introducing diverse functionality onto the heavily brominated pyridine core.

Organometallic Intermediates and Directed Metalation Studies

The formation of organometallic intermediates from 3,4,5-tribromopyridin-2-amine is primarily governed by two competing pathways: directed ortho-metalation (DoM) and metal-halogen exchange. The outcome of the reaction is highly dependent on the choice of organometallic reagent, solvent, and temperature.

The 2-amino group in the target molecule is a classical Directed Metalation Group (DMG). DMGs are functional groups that can coordinate to a Lewis acidic organolithium reagent, directing deprotonation to a nearby ortho-position. This interaction increases the kinetic acidity of the ortho-protons, facilitating the formation of a specific aryllithium intermediate. In the case of 3,4,5-tribromopyridin-2-amine, the only available proton is at the C-6 position. Therefore, under conditions that favor DoM, lithiation would be expected to occur at this site. Strong bases like lithium diisopropylamide (LDA) are often used for such transformations on halogenated pyridines. The general principle involves the coordination of the lithium agent to the amino group, followed by deprotonation of the adjacent C-H bond to form the organometallic intermediate.

However, the presence of three bromine atoms introduces a strong competing reaction pathway: metal-halogen exchange. This exchange is particularly rapid for aryl bromides and iodides when treated with alkyllithium reagents like n-butyllithium (n-BuLi). The reaction involves the exchange of the halogen atom for the lithium atom, forming an aryllithium species at the position of the halogen. The relative reactivity of the bromine atoms on the pyridine ring would influence which site undergoes exchange first. Generally, bromines at positions 4 and 6 (if present) are more susceptible to exchange than those at positions 3 and 5. For 3,4,5-tribromopyridin-2-amine, the bromine at C-4 is the most likely site for initial metal-halogen exchange, followed by the one at C-5.

The choice of reagent is critical in determining the reaction pathway. While alkyllithiums (e.g., n-BuLi, t-BuLi) tend to favor metal-halogen exchange with aryl bromides, lithium amide bases (e.g., LDA) are more commonly used to achieve directed ortho-deprotonation.

Table 1: Predicted Reactivity Sites for Metalation of 3,4,5-Tribromopyridin-2-amine

| Reagent Type | Predicted Primary Reaction | Major Intermediate |

| Lithium Amide Base (e.g., LDA) | Directed ortho-Metalation (DoM) | 6-Lithio-3,4,5-tribromopyridin-2-amine |

| Alkyllithium (e.g., n-BuLi) | Metal-Halogen Exchange | 4-Lithio-3,5-dibromo-2-aminopyridine |

This table is based on established principles of directed metalation and metal-halogen exchange; specific experimental validation for 3,4,5-tribromopyridin-2-amine is limited in public literature.

These organometallic intermediates are valuable for further synthetic transformations. They can be trapped with various electrophiles to introduce a wide range of functional groups, leading to highly substituted pyridine derivatives. For example, reaction with aldehydes or ketones would yield corresponding alcohols, while quenching with CO₂ would produce carboxylic acids.

Photochemical and Electrochemical Reactivity

Specific studies on the photochemical and electrochemical behavior of 3,4,5-tribromopyridin-2-amine are scarce. However, the reactivity can be predicted based on the known behavior of its constituent functional groups—a brominated aromatic system and an aminopyridine core.

Photochemical Reactivity

Halogenated aromatic compounds are known to undergo photochemical reactions, often involving the cleavage of the carbon-halogen bond upon irradiation with UV light. For polybrominated compounds, this can lead to stepwise dehalogenation through radical intermediates. The energy of the incident light and the reaction medium can significantly influence the reaction products. In the presence of a hydrogen-donating solvent, a reductive dehalogenation process is likely to occur. It is also possible for photochemical reactions to facilitate rearrangements or dimerizations, as seen in the [4+4] photocycloaddition of 2-pyridone in solution. The presence of the amino group might also play a role, potentially participating in photo-induced electron transfer processes.

Electrochemical Reactivity

The electrochemical profile of 3,4,5-tribromopyridin-2-amine would be characterized by both reduction and oxidation processes.

Reduction: The bromine substituents are expected to be the primary sites for electrochemical reduction. The carbon-bromine bonds can be cleaved sequentially, with the reduction potential influenced by the position on the pyridine ring. The reduction potentials for 1,2-diphosphaferrocenes containing chlorophenyl substituents were found to be influenced by the substituent's position, indicating that the electronic environment is a key factor. A similar trend would be expected for the tribrominated pyridine, where each bromine atom would have a distinct reduction potential.

Table 2: Predicted Photochemical and Electrochemical Reactions

| Reaction Type | Process | Potential Products/Intermediates |

| Photochemical | Reductive Dehalogenation (in H-donor solvent) | Di- and mono-brominated 2-aminopyridines |

| Electrochemical | Cathodic Reduction | Stepwise cleavage of C-Br bonds |

| Electrochemical | Anodic Oxidation | Formation of an amino radical cation |

Further research focusing directly on the photochemical and electrochemical properties of 3,4,5-tribromopyridin-2-amine is necessary to fully elucidate its reactivity profile and potential applications in areas such as organic synthesis, materials science, and medicinal chemistry.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography of 3,4,5-Tribromopyridin-2-amine and its Derivatives

X-ray crystallography is an essential experimental method for determining the precise atomic and molecular structure of a crystal. wikipedia.orglibretexts.org While a specific crystal structure for 3,4,5-tribromopyridin-2-amine is not publicly documented, analysis of closely related brominated 2-aminopyridine (B139424) derivatives, such as 3-bromopyridin-2-amine and 3,5-dibromopyridin-2-amine, provides significant insight into the expected structural features. nih.govnih.gov These studies are fundamental for understanding how the interplay of substituents on the pyridine (B92270) ring influences the solid-state architecture.

For halogenated pyridines, halogen bonding can also play a crucial role. In the crystal structure of 3-bromopyridin-2-amine, molecules assemble into two-dimensional layers, partly through C—Br⋯Br halogen bonding interactions. nih.gov This type of weak interaction, along with others, contributes to the formation of complex and ordered supramolecular assemblies. beilstein-journals.orgmdpi.com It is highly probable that 3,4,5-tribromopyridin-2-amine would exhibit a similarly complex packing arrangement, driven by a hierarchy of hydrogen and halogen bonds.

Hydrogen bonding is a dominant directional force in the crystal structures of 2-aminopyridines. wikipedia.orglibretexts.org The primary interaction involves the amine group (-NH₂) acting as a hydrogen bond donor and the pyridine ring nitrogen atom serving as an acceptor. This typically results in the formation of centrosymmetric dimers through a pair of N—H⋯N hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. nih.govresearchgate.net

Conformational analysis in the solid state reveals the three-dimensional arrangement of the atoms in the molecule. For substituted 2-aminopyridines, the pyridine ring is generally planar. The exocyclic amino group, however, often adopts a pyramidal configuration. researchgate.net

A crucial aspect of 2-aminopyridine chemistry is the potential for amino-imino tautomerism. However, extensive studies using spectroscopic and computational methods have firmly established that 2-aminopyridines overwhelmingly exist in the amino form (the tautomer with an exocyclic C-NH₂ group) rather than the imino form (containing an endocyclic N-H and an exocyclic C=NH group). nih.govresearchgate.netoup.com The amino tautomer is significantly more stable. nih.gov Theoretical calculations show a high energy barrier for the proton transfer required for tautomerization, confirming the predominance of the amino form in the solid state. nih.gov While the molecule itself is largely planar, the orientation of the benzyl (B1604629) group in related structures can vary, adopting conformations that minimize steric hindrance. ethz.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3,4,5-tribromopyridin-2-amine, two main signals are expected:

A singlet corresponding to the lone aromatic proton at the C6 position. Its chemical shift would be influenced by the adjacent ring nitrogen and the bromine atom at C5.

A broad signal corresponding to the two protons of the amino (-NH₂) group. The chemical shift and appearance of this peak can be affected by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show five distinct signals, one for each of the carbon atoms in the pyridine ring, as their chemical environments are unique. The chemical shifts are heavily influenced by the attached substituents (three bromine atoms and an amino group).

C2: The carbon atom bonded to the electron-donating amino group will be significantly shielded and appear at a relatively upfield chemical shift.

C3, C4, C5: The carbons directly bonded to the electronegative bromine atoms will be deshielded, causing their signals to appear at downfield chemical shifts. libretexts.org

C6: This carbon, adjacent to the ring nitrogen, will also have a characteristic downfield shift.

The following table provides predicted chemical shift ranges for the carbon atoms in 3,4,5-tribromopyridin-2-amine, based on general substituent effects in pyridine rings. libretexts.orgudel.edu

| Carbon Atom | Attached Substituent | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| C2 | -NH₂ | 155 - 165 | Attached to electron-donating amino group and ring nitrogen. |

| C3 | -Br | 105 - 115 | Shielded by amino group, deshielded by bromine. |

| C4 | -Br | 120 - 130 | Deshielded by bromine. |

| C5 | -Br | 110 - 120 | Deshielded by bromine. |

| C6 | -H | 145 - 155 | Adjacent to ring nitrogen. |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. ipb.ptharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For 3,4,5-tribromopyridin-2-amine, with only one isolated proton on the pyridine ring (C6-H), no H-H correlations would be observed on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms to which they are attached. It is a powerful tool for assigning carbon signals. For this molecule, the HSQC spectrum would show a clear correlation between the C6-H proton signal and the C6 carbon signal, allowing for the definitive assignment of both.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together the complete carbon skeleton. dergipark.org.tr For 3,4,5-tribromopyridin-2-amine, the following key correlations would be expected:

The C6-H proton would show correlations to C2 , C4 , and C5 .

The -NH₂ protons would show correlations to C2 and C3 .

These HMBC correlations would provide irrefutable evidence for the connectivity of the entire molecule, allowing for the complete and unambiguous assignment of all ¹³C NMR signals.

The table below summarizes the expected key correlations from 2D NMR experiments.

| Experiment | Correlated Nuclei | Information Gained |

| HSQC | ¹H (C6-H) ↔ ¹³C (C6) | Unambiguous assignment of the C6 proton and carbon. |

| HMBC | ¹H (C6-H) ↔ ¹³C (C2, C4, C5) | Confirms the position of the C6-H relative to the substituted carbons. |

| HMBC | ¹H (-NH₂) ↔ ¹³C (C2, C3) | Confirms the position of the amino group at C2 and its proximity to C3. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The primary amine (-NH₂) group is a key feature, and its characteristic vibrations are readily identifiable. In primary aromatic amines, two distinct N-H stretching bands are expected in the 3500–3300 cm⁻¹ region. core.ac.uk One corresponds to the asymmetric stretching mode (νₐₛ N-H) and the other to the symmetric stretching mode (νₛ N-H). For 2-amino-3,5-dibromopyridine (B40352), these have been observed and can be anticipated for the target molecule. bas.bg Additionally, the NH₂ group exhibits a scissoring (in-plane bending) vibration, typically found around 1600 cm⁻¹, and an out-of-plane wagging mode at lower frequencies. core.ac.uk

The pyridine ring itself possesses a set of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. core.ac.uk The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1600–1400 cm⁻¹ region. bas.bgcore.ac.uk The substitution pattern on the pyridine ring, including the heavy bromine atoms, will influence the exact position and intensity of these ring vibrations.

The carbon-bromine (C-Br) stretching vibrations are expected at lower wavenumbers, typically below 700 cm⁻¹, due to the high mass of the bromine atom. These bands can serve as diagnostic markers for the halogenated substituents.

Table 1: Predicted IR and Raman Vibrational Frequencies for 3,4,5-Tribromopyridin-2-amine based on the analysis of 2-amino-3,5-dibromopyridine and related aminopyridines.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| Asymmetric N-H Stretch | 3500 - 3400 | IR, Raman |

| Symmetric N-H Stretch | 3400 - 3300 | IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| NH₂ Scissoring (Bending) | 1630 - 1600 | IR |

| Aromatic Ring (C=C, C=N) Stretch | 1600 - 1400 | IR, Raman |

| C-N Stretch | 1380 - 1260 | IR, Raman |

| C-Br Stretch | < 700 | IR, Raman |

Note: The data in this table are predicted based on the spectral analysis of structurally similar compounds, such as 2-amino-3,5-dibromopyridine and other halogenated aminopyridines, due to the absence of published experimental data for 3,4,5-Tribromopyridin-2-amine. bas.bgcore.ac.uk

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. For 3,4,5-Tribromopyridin-2-amine, the molecular ion peak ([M]⁺) would be a key indicator of its identity.

The presence of three bromine atoms imparts a highly characteristic isotopic pattern to the molecular ion and any bromine-containing fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, a fragment containing three bromine atoms will exhibit a distinctive cluster of peaks (an [M], [M+2], [M+4], [M+6] pattern) with relative intensities of approximately 1:3:3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of the three bromine atoms in the molecule.

The fragmentation of 3,4,5-Tribromopyridin-2-amine under electron ionization (EI) would likely proceed through several common pathways for amines and halogenated aromatic compounds. libretexts.org A primary amine will typically have a molecular ion with an odd mass number, unless other nitrogen atoms are present. libretexts.org Common fragmentation pathways include:

Loss of a bromine radical: Cleavage of a C-Br bond would result in a fragment ion with a mass of [M-79]⁺ or [M-81]⁺.

Loss of HBr: Elimination of a hydrogen bromide molecule could lead to a fragment at [M-80]⁺ or [M-82]⁺.

Loss of the amino group: Cleavage of the C-NH₂ bond could occur, though alpha-cleavage is more typical for aliphatic amines. libretexts.org

Ring fragmentation: At higher energies, the pyridine ring itself can cleave, leading to smaller fragment ions.

Analysis of a related compound, 2-amino-3,5-dibromo-6-methylpyridine, shows a molecular ion peak and fragmentation consistent with the loss of bromine and other small molecules. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for 3,4,5-Tribromopyridin-2-amine.

| Fragment Ion | Description | Predicted m/z (for ⁷⁹Br isotope) |

| [C₅H₃Br₃N₂]⁺ | Molecular Ion ([M]⁺) | 328 |

| [C₅H₃Br₂N₂]⁺ | Loss of a Br radical | 249 |

| [C₅H₂BrN₂]⁺ | Loss of two Br radicals | 170 |

| [C₅H₂Br₂N]⁺ | Loss of NH radical | 233 |

Note: The m/z values are calculated using the mass of the most common isotope for each element (¹²C, ¹H, ¹⁴N, and ⁷⁹Br). The actual spectrum will show clusters of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The data is based on general fragmentation principles and analysis of related compounds due to the lack of published experimental data for 3,4,5-Tribromopyridin-2-amine. libretexts.orgnist.gov

Theoretical and Computational Chemistry of 3,4,5 Tribromopyridin 2 Amine

Electronic Structure and Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure of molecules. unimi.itirjweb.com By solving approximations of the Schrödinger equation, DFT can determine electron distribution and orbital energies, which are fundamental to understanding a molecule's properties. For 3,4,5-Tribromopyridin-2-amine, DFT calculations would be performed to optimize its molecular geometry and compute various electronic parameters. researchgate.net

Reactivity Indices: Global reactivity descriptors derived from the energies of frontier molecular orbitals can predict a molecule's chemical behavior. nih.govmdpi.com Key indices include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A molecule with a large energy gap between its highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) is considered "hard." mdpi.com

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These parameters would help in predicting whether 3,4,5-Tribromopyridin-2-amine is more likely to act as a nucleophile or an electrophile in a reaction.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For 3,4,5-Tribromopyridin-2-amine, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine (B92270) ring and the amine group, indicating regions susceptible to electrophilic attack.

Positive Potential (Blue): Expected around the hydrogen atoms of the amine group and, significantly, on the outer region of the bromine atoms along the C-Br bond axis. This positive region on a halogen atom is known as a "sigma-hole" (σ-hole) and is crucial for halogen bonding. nih.gov

A hypothetical MEP map would visualize these reactive sites, guiding predictions about intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.

HOMO: Represents the ability to donate an electron. In 3,4,5-Tribromopyridin-2-amine, the HOMO is likely localized on the electron-rich amino group and the pyridine ring. researchgate.net

LUMO: Represents the ability to accept an electron. The LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atoms.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability. irjweb.com

A large gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

A small gap suggests the molecule is more reactive and can be easily polarized. nih.govresearchgate.net

DFT calculations would provide the specific energy values for these orbitals and the resulting gap, allowing for a quantitative assessment of the molecule's kinetic stability. mdpi.com

| Computational Parameter | Theoretical Significance for 3,4,5-Tribromopyridin-2-amine |

|---|---|

| HOMO Energy | Indicates electron-donating capability; likely centered on the amine group and ring. |

| LUMO Energy | Indicates electron-accepting capability; influenced by electronegative bromine atoms. |

| HOMO-LUMO Gap (ΔE) | Predicts kinetic stability and chemical reactivity. A larger gap suggests higher stability. |

| Chemical Hardness (η) | Measures resistance to deformation of the electron cloud. Directly related to the HOMO-LUMO gap. |

| Electrophilicity (ω) | Quantifies the molecule's ability to act as an electron acceptor. |

Conformational Landscape and Tautomeric Equilibrium Analysis

Conformational Analysis: This involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For 3,4,5-Tribromopyridin-2-amine, the primary focus would be the orientation of the amine group relative to the pyridine ring. Computational methods can map the potential energy surface by rotating the C-N bond of the amine group to identify the most stable conformer(s). nih.gov

Tautomeric Equilibrium: Aminopyridines can exist in different tautomeric forms, primarily the amino and imino forms. nih.govresearchgate.net

Amino form: 3,4,5-Tribromopyridin-2-amine

Imino form: 3,4,5-Tribromo-1,2-dihydropyridin-2-imine

Quantum chemical calculations can determine the relative energies of these tautomers in both the gas phase and in different solvents. researchgate.net For 2-aminopyridine (B139424) derivatives, the amino form is typically the most stable tautomer, and it is highly probable that computational results would confirm this for the tribromo-substituted version. researchgate.net

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. ulisboa.pt An MD simulation of 3,4,5-Tribromopyridin-2-amine, typically in a solvent like water or in a condensed phase, would help elucidate:

Solvation Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding: The dynamics of hydrogen bonds formed between the amine group (donor) or the ring nitrogen (acceptor) and surrounding molecules. nih.gov

Halogen Bonding: The formation and stability of halogen bonds between the bromine atoms and other molecules.

Simulations track trajectories, from which properties like radial distribution functions can be calculated to quantify the probability of finding atoms at a certain distance from each other. academie-sciences.frmdpi.com

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can be used to explore potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be mapped. For 3,4,5-Tribromopyridin-2-amine, this could be applied to:

Electrophilic Aromatic Substitution: Predicting the most likely site of attack on the pyridine ring.

Nucleophilic Substitution: Assessing the feasibility of displacing one of the bromine atoms.

Reactions involving the amine group: Modeling reactions such as acylation or alkylation.

Finding the transition state structures and their associated energy barriers allows chemists to predict reaction rates and determine the most favorable mechanistic pathway. nih.gov

Computational Studies of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom interacts with a nucleophile (like a lone pair on a nitrogen or oxygen atom). unimi.itnih.gov The three bromine atoms in 3,4,5-Tribromopyridin-2-amine make it an excellent candidate for forming strong halogen bonds.

Computational studies would investigate this by:

Calculating the MEP: To confirm and quantify the positive σ-hole on the bromine atoms. umich.edu

Modeling Dimers: Creating a model of 3,4,5-Tribromopyridin-2-amine interacting with a halogen bond acceptor (e.g., pyridine, ammonia) and calculating the binding energy and geometry of the complex. jyu.fi

NBO Analysis: Natural Bond Orbital (NBO) analysis can be used to study charge transfer interactions from the nucleophile's orbital to the antibonding orbital of the C-Br bond, which is a key feature of halogen bonding. researchgate.net

These studies would predict the strength, directionality, and nature of the halogen bonds that 3,4,5-Tribromopyridin-2-amine can form, which is crucial for applications in crystal engineering and supramolecular chemistry.

Emerging Research Directions and Future Perspectives

Sustainable Synthesis Approaches for Halogenated Pyridin-2-amines

The synthesis of halogenated pyridin-2-amines is progressively moving towards more environmentally friendly and efficient methodologies, driven by the principles of green chemistry.

Modern synthetic strategies are increasingly focused on sustainability, emphasizing the use of non-toxic solvents, reducing waste, and maximizing the incorporation of all starting materials into the final product (atom economy). um-palembang.ac.id For the synthesis of halogenated aminopyridines, several green approaches are being investigated.

One promising direction is the use of water as a solvent, which is a key characteristic of environmental synthesis. acs.orgacs.org For instance, an environmentally benign and highly efficient method for the selective amination of polyhalogenated pyridines has been developed using water as the solvent. acs.org This avoids the use of hazardous organic solvents, which are often employed in traditional synthetic routes. nih.gov Another green approach involves solvent-free reaction conditions, such as mechanochemical grinding, which can reduce reaction times and waste. mdpi.com Researchers have also explored the use of hydrogen peroxide in aqueous acetic acid for the "green" generation of electrophilic halogenating agents (X+), offering a comparable alternative to reagents like N-bromosuccinimide (NBS). cdnsciencepub.com

The principle of atom economy is central to these new methods. um-palembang.ac.id Traditional halogenation and amination reactions often use stoichiometric reagents that generate significant waste. um-palembang.ac.id Future research will likely focus on catalytic processes that are inherently more atom-economical. um-palembang.ac.idresearchgate.net For example, using elemental halogens (X₂) as the halogen source offers the greatest atom economy, and flow chemistry techniques are making the use of these highly reactive and toxic reagents safer and more controllable. rsc.org

Table 1: Comparison of Green Synthesis Strategies for Halogenated Pyridines

| Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Aqueous Synthesis | Utilizes water as the primary solvent. acs.org | Environmentally benign, low cost, reduced toxicity. acs.orgacs.org | Limited solubility of some organic substrates. |

| Solvent-Free Reactions | Performed without a solvent, often using grinding or milling. mdpi.com | Reduced waste, lower environmental impact, often faster reaction times. mdpi.com | Not suitable for all reaction types; potential for localized overheating. |

| In-situ Reagent Generation | Generation of reactive species like "X+" from benign precursors (e.g., H₂O₂ and NH₄Br). cdnsciencepub.com | Avoids handling of toxic and corrosive reagents. cdnsciencepub.com | May require careful optimization of reaction conditions. |

| High Atom Economy Reagents | Use of reagents like elemental halogens (X₂) where most atoms are incorporated into the product. researchgate.netrsc.org | Minimizes waste, cost-effective in the long term. um-palembang.ac.id | Requires specialized equipment (e.g., flow reactors) for safe handling of hazardous materials. rsc.org |

Catalysis is at the forefront of developing selective and efficient methods for synthesizing functionalized pyridines. The focus is on creating low-cost, recyclable, and highly active catalysts that can operate under mild conditions. acs.orgmdpi.com

Palladium-catalyzed cross-coupling reactions have been pivotal in the synthesis of 2-aminopyridine (B139424) derivatives, but the high cost and potential toxicity of palladium are significant drawbacks. acs.orgresearchgate.net This has spurred the development of low-cost and environmentally benign non-metal systems. acs.org For example, base-promoted selective amination of polyhalogenated pyridines using sodium tert-butoxide in water offers a practical and more sustainable alternative. acs.org Copper-catalyzed reactions are also gaining traction as a cost-effective option for amination processes. researchgate.net

Heterogeneous catalysts are another area of intense research due to their ease of separation and recyclability. A nanostructured AlCl₃@ZnO material has been shown to be an efficient and reusable catalyst for Hantzsch pyridine (B92270) synthesis under solvent-free conditions. rsc.org Similarly, biopolymeric catalysts like sodium alginate are being explored for the synthesis of pyridine derivatives under mild, green conditions. tandfonline.com

For halogenation, designed phosphine (B1218219) reagents have been developed to enable the selective functionalization of pyridines at the 4-position, a historically challenging transformation. researchgate.netnih.gov These methods often proceed through phosphonium (B103445) salt intermediates that are then displaced by halide nucleophiles. nih.gov Computational studies are playing a crucial role in understanding the mechanisms of these catalytic reactions and in designing more efficient catalysts. nih.gov

Table 2: Emerging Catalytic Systems for Halogenated Pyridine Synthesis

| Catalyst Type | Example | Application | Key Advantages |

|---|---|---|---|

| Non-Metal Base | Sodium tert-butoxide (NaOtBu) in water acs.org | Selective amination of polyhalogenated pyridines. acs.org | Low cost, environmentally benign, avoids precious metals. acs.org |

| Heterogeneous Nanocatalyst | AlCl₃@ZnO rsc.org | One-pot synthesis of 1,4-dihydropyridines. rsc.org | High efficiency, recyclability, solvent-free conditions. rsc.org |

| Biopolymeric Catalyst | Sodium Alginate tandfonline.com | Synthesis of phenylimidazo[1,2-a]pyridine derivatives. tandfonline.com | Green, biodegradable, mild reaction conditions. tandfonline.com |

| Designed Organocatalyst | Heterocyclic Phosphines nih.gov | 4-selective halogenation of pyridines. nih.gov | High regioselectivity for challenging positions, viable for late-stage functionalization. researchgate.netnih.gov |

| Copper-based | Cu(II)/PTABS researchgate.net | Regioselective SNAr amination of polychlorinated pyrimidines. researchgate.net | Cost-effective alternative to palladium, high regioselectivity. researchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond traditional substitution reactions, researchers are discovering novel ways to functionalize polyhalogenated pyridines like 3,4,5-Tribromopyridin-2-amine. These unconventional transformations open up new synthetic pathways to complex molecular architectures.

One such transformation is the "halogen dance" reaction, a base-induced intramolecular isomerization where a halogen atom migrates to a different position on the pyridine ring. This reaction is an excellent method for constructing highly substituted pyridines with substitution patterns that are difficult to achieve through other means. scilit.com For example, simple syntheses of unique pentasubstituted pyridines like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been achieved using halogen dance reactions. scilit.com

The reactivity of polybrominated systems is also being explored in other contexts. For instance, studies on polybrominated BOPHY dyes have shown that nucleophilic substitution of bromine occurs regioselectively, allowing for the synthesis of a series of substituted dyes with tunable properties. researchgate.net This type of selective reactivity in a polyhalogenated system is directly relevant to the potential transformations of 3,4,5-Tribromopyridin-2-amine.

Furthermore, electrochemical methods are enabling novel vicinal C–H difunctionalization of saturated azaheterocycles, which could inspire new approaches for pyridine modification. nih.gov The development of transition-metal-free cross-coupling reactions, such as the nucleophilic substitution of hydrogen (SNH), also represents a paradigm shift, corresponding to the basic principles of green chemistry by avoiding the need for pre-functionalized substrates. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis is set to revolutionize the synthesis of halogenated pyridines. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, scalability, and the ability to use highly reactive reagents like elemental halogens safely. rsc.orgrsc.org

Flow reactors provide superior mixing and heat transfer, allowing for highly exothermic or hazardous reactions to be performed in a controlled manner. rsc.orgsioc-journal.cn This is particularly relevant for halogenation reactions. sioc-journal.cnsyncrest.com Automated flow synthesis platforms can rapidly screen various reaction conditions and collect data in real-time, accelerating the optimization of new synthetic routes. researchgate.net

Recent advancements include the development of fully automated, end-to-end workflows for the synthesis of drug-like molecules, which can be adapted for pyridine derivatives. nih.gov For example, a fully automated synthesis of [¹⁸F]nifene, a fluorinated pyridine derivative, has been reported, demonstrating the power of these platforms for producing radiolabeled compounds with high efficiency and safety. uchicago.edu Such automated systems are not only faster but also improve reproducibility, a critical factor in pharmaceutical development. nih.govijsat.org The combination of flow chemistry with in-line purification techniques further streamlines the synthesis process, providing high-purity products directly from the reactor. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for the rational design of novel pyridine derivatives and for predicting their properties and reactivity. ijsat.org Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are being used to investigate the binding behavior of 2-aminopyridine derivatives with biological targets. tandfonline.comjchemlett.com

These computational models can predict the bioactivity of new compounds, saving significant time and resources in the drug discovery process. tandfonline.comchemrevlett.com For instance, a study on 2-aminopyridine derivatives as potential JAK2 inhibitors used 3D-QSAR models to computationally design 100 new, more potent inhibitors based on the structural criteria provided by the model's contour maps. tandfonline.com Similarly, computational modeling has been used to design pyridine variants of other compounds with high glioblastoma cytotoxicity and the ability to penetrate the blood-brain barrier. nih.govnih.gov

Beyond drug design, molecular modeling simulations offer insights into the electronic and reactive properties of new classes of molecules, such as multihalogenated phenylpyridines, helping to explain their unique chemo-selective reactivity in subsequent transformations. acs.org DFT calculations are also employed to study reaction mechanisms, such as the enantioselectivity (or lack thereof) in halogenation reactions involving chiral pyridine complexes. nih.gov

Expansion of Applications in Functional Materials beyond Current Scope

While halogenated aminopyridines are well-established building blocks in pharmaceuticals and agrochemicals, their unique properties are driving their exploration in the field of functional materials. The presence of multiple halogen atoms and a nitrogen-containing aromatic ring allows these molecules to participate in specific non-covalent interactions, such as halogen bonding, making them attractive for the design of advanced materials. scispace.com

Halogen bonding is a directional interaction between a halogen atom and a Lewis base, and it is being used to assemble functional materials like liquid crystals, nonlinear optical materials, and magnetic conductors. scispace.com The pyridine moiety in compounds like 3,4,5-Tribromopyridin-2-amine can act as a Lewis base, while the bromine atoms can act as halogen bond donors, enabling the construction of supramolecular architectures.

Furthermore, halogenated pyridines are used as ligands in the synthesis of metal complexes with unique catalytic or photophysical properties. acs.orgbeilstein-journals.org There is also growing interest in incorporating these compounds into polymeric systems and other controlled architectures, where their specific reactivity can be harnessed to create materials with tailored properties. acs.org The ability to selectively functionalize the different halogen positions on a polyhalogenated pyridine scaffold opens up possibilities for creating complex, multifunctional materials. acs.org

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,4,5-Tribromopyridin-2-amine with high purity?

Answer:

The synthesis typically involves sequential bromination of pyridin-2-amine derivatives under controlled conditions. A common approach includes:

Initial bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–5°C to introduce bromine atoms at positions 3, 4, and 5 .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.

Quality control using HPLC or LC-MS to confirm molecular weight and absence of side products .

Key challenges include avoiding over-bromination and managing exothermic reactions.

Basic: How can the structural integrity of 3,4,5-Tribromopyridin-2-amine be validated post-synthesis?

Answer:

Use a combination of:

- ¹H/¹³C NMR spectroscopy to confirm substitution patterns (e.g., absence of proton signals at positions 3, 4, and 5).

- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₅H₃Br₃N₂).

- X-ray crystallography (if single crystals are obtainable) for definitive stereochemical assignment .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving brominated pyridines?

Answer:

- Temperature control : Maintain sub-10°C during bromination to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalytic systems : Employ Pd/Cu catalysts for regioselective bromination, as demonstrated in analogous trifluoromethylpyridine syntheses .

- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: How do substituent effects influence the biological activity of 3,4,5-Tribromopyridin-2-amine derivatives?

Answer:

Comparative studies of structurally similar compounds reveal:

| Compound | Substituents | Biological Activity (IC₅₀, µM) |

|---|---|---|

| 3,5-Dibromo-4-methylpyridin-2-amine | -CH₃ at position 4 | 12.3 (Kinase inhibition) |

| 3,4,5-Trichloropyridin-2-amine | -Cl instead of -Br | >100 (Low activity) |

| 3,4,5-Tribromo-6-fluoropyridin-2-amine | -F at position 6 | 8.7 (Enhanced cytotoxicity) |

| The bromine atoms at positions 3,4,5 enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets. Fluorine or methyl groups at adjacent positions further modulate activity . |

Basic: What safety protocols are essential for handling 3,4,5-Tribromopyridin-2-amine in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation .

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .